molecular formula C10H18N2O3 B1627011 N-Methacryloyl-L-lysine CAS No. 45158-94-9

N-Methacryloyl-L-lysine

Cat. No.: B1627011
CAS No.: 45158-94-9
M. Wt: 214.26 g/mol
InChI Key: FQYPKQOQUNFBDP-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methacryloyl-L-lysine is a methacryloyl-substituted derivative of the amino acid L-lysine. This compound is of significant interest due to its potential applications in the synthesis of functionalized polypeptides and hydrogels. The methacryloyl group allows for polymerization, making it a valuable monomer in the field of polymer chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methacryloyl-L-lysine can be synthesized through the reaction of L-lysine with methacryloyl chloride. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

  • Dissolve L-lysine in an appropriate solvent such as water or dimethylformamide.
  • Add methacryloyl chloride dropwise to the solution while maintaining the temperature at around 0-5°C.
  • Add triethylamine to the reaction mixture to neutralize the hydrochloric acid.
  • Stir the reaction mixture for several hours at room temperature.
  • Purify the product through techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N-Methacryloyl-L-lysine undergoes various chemical reactions, including:

    Polymerization: The methacryloyl group allows for radical polymerization, leading to the formation of methacryloyl-functionalized polypeptides.

    Thiol-ene Click Reactions: The compound can participate in thiol-ene click reactions, which are useful for post-polymerization modifications.

Common Reagents and Conditions:

    Radical Initiators: Compounds such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used to initiate polymerization.

    Thiol Compounds: Thiol-containing compounds are used in thiol-ene click reactions.

Major Products:

    Methacryloyl-functionalized Polypeptides: These are the primary products formed through polymerization.

    Thiol-functionalized Polymers: Formed through thiol-ene click reactions.

Scientific Research Applications

N-Methacryloyl-L-lysine has a wide range of applications in scientific research, including:

    Polymer Chemistry: Used as a monomer for the synthesis of functionalized polypeptides and hydrogels.

    Biotechnology: Employed in the development of biomaterials for tissue engineering and drug delivery systems.

    Industry: Utilized in the production of specialty polymers with unique properties.

Mechanism of Action

The primary mechanism of action of N-Methacryloyl-L-lysine involves its ability to undergo polymerization and form cross-linked networks. The methacryloyl group reacts with radical initiators to form polymer chains, while the lysine moiety provides functionality for further modifications. This allows for the creation of materials with tailored properties for specific applications.

Comparison with Similar Compounds

    Gelatin Methacryloyl (GelMA): A chemically modified form of gelatin used in similar applications such as tissue engineering and hydrogel formation.

    N-Acryloyl-L-lysine: Another lysine derivative with similar polymerization capabilities.

Uniqueness: N-Methacryloyl-L-lysine is unique due to its specific methacryloyl substitution, which provides distinct reactivity and functionality compared to other lysine derivatives. Its ability to undergo thiol-ene click reactions further enhances its versatility in polymer chemistry.

By understanding the properties and applications of this compound, researchers can leverage its unique characteristics to develop innovative materials and technologies.

Properties

IUPAC Name

(2S)-6-amino-2-(2-methylprop-2-enoylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-7(2)9(13)12-8(10(14)15)5-3-4-6-11/h8H,1,3-6,11H2,2H3,(H,12,13)(H,14,15)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYPKQOQUNFBDP-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NC(CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)C(=O)N[C@@H](CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90595334
Record name N2-(2-Methylacryloyl)-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45159-28-2, 45158-94-9
Record name N2-(2-Methyl-1-oxo-2-propen-1-yl)-L-lysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=45159-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2-(2-Methylacryloyl)-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methacryloyl-L-lysine
Reactant of Route 2
Reactant of Route 2
N-Methacryloyl-L-lysine
Reactant of Route 3
Reactant of Route 3
N-Methacryloyl-L-lysine
Reactant of Route 4
Reactant of Route 4
N-Methacryloyl-L-lysine
Reactant of Route 5
Reactant of Route 5
N-Methacryloyl-L-lysine
Reactant of Route 6
Reactant of Route 6
N-Methacryloyl-L-lysine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.